N-methylthiophene-2-carboxamide
Overview
Description
N-methylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a carboxamide group at the second position and a methyl group at the nitrogen atom. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
N-methylthiophene-2-carboxamide primarily targets the CTP Synthetase PyrG . PyrG is an enzyme that plays a crucial role in the biosynthesis of pyrimidines, which are essential components of DNA and RNA. This makes PyrG a potential drug target .
Mode of Action
This compound interacts with its target, PyrG, by inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidines, leading to perturbations in DNA and RNA biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine biosynthesis pathway . By inhibiting PyrG, the compound disrupts the production of pyrimidines, which are necessary for the synthesis of nucleic acids. This disruption affects various metabolic processes that require nucleotides .
Result of Action
The inhibition of PyrG by this compound leads to a disruption in the biosynthesis of pyrimidines . This disruption can have a significant impact on the growth and proliferation of cells, particularly in organisms like Mycobacterium tuberculosis, where PyrG is essential .
Biochemical Analysis
Biochemical Properties
N-methylthiophene-2-carboxamide has been found to exhibit antioxidant properties . The 3-amino thiophene-2-carboxamide derivative increased antioxidant activity by 62.0%, which is comparable to the reference antioxidant ascorbic acid .
Cellular Effects
Its parent compound, thiophene-2-carboxamide, has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylthiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the carboxamide bond. Common reagents used in this synthesis include thionyl chloride for the activation of the carboxylic acid group and methylamine as the amine source .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Thiophene-2-carboxamide: Lacks the methyl group on the nitrogen atom.
N-methylthiophene-3-carboxamide: The carboxamide group is at the third position instead of the second.
Thiophene-2-carboxylic acid: Lacks the carboxamide group, featuring a carboxylic acid group instead
Uniqueness: N-methylthiophene-2-carboxamide is unique due to the presence of both the methyl group on the nitrogen atom and the carboxamide group at the second position of the thiophene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIOYAYNFFHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878909 | |
Record name | 2-Thiophenecarboxamide,N-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39880-77-8 | |
Record name | 2-Thiophenecarboxamide,N-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylthiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the significance of studying the conformational preferences of N-Methylthiophene-2-carboxamide in the context of foldamer research?
A: this compound serves as a building block for foldamers, which are artificial molecules designed to adopt specific, predictable shapes []. Understanding the conformational preferences of individual units like this compound is crucial for predicting and controlling the overall three-dimensional structure of the resulting foldamer.
Q2: What is the reported biological activity of a derivative of this compound, specifically 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide?
A: 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide has been investigated as a potential Focal Adhesion Kinase (FAK) inhibitor []. This derivative incorporates the this compound scaffold and highlights its potential utility in medicinal chemistry for developing novel therapeutic agents.
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